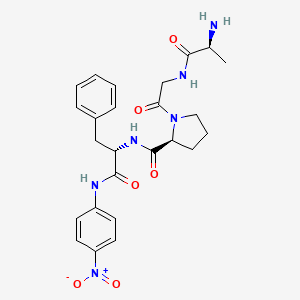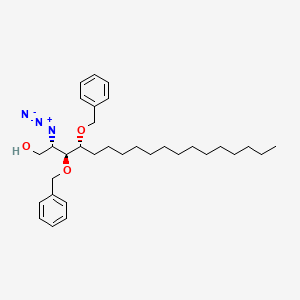
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is a complex organic compound with the molecular formula C32H49N3O3 and a molecular weight of 523.759. This compound is characterized by the presence of an azido group and two phenylmethoxy groups attached to an octadecanol backbone. The stereochemistry of the compound is specified by the (2S,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups on the octadecanol backbone are protected using benzyl groups to form phenylmethoxy derivatives.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for natural killer T (NKT) cells, which play a role in immune response.
Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- involves its interaction with molecular targets such as NKT cells. The compound acts as a ligand, binding to receptors on the surface of these cells and modulating their activity. This interaction can influence the release of cytokines and other signaling molecules, thereby affecting immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2R,3R,4S)-: A stereoisomer with different spatial arrangement of substituents.
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3R,4S)-: Another stereoisomer with unique properties.
Uniqueness
1-Octadecanol, 2-azido-3,4-bis(phenylmethoxy)-, (2S,3S,4R)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. The presence of the azido group also provides versatility in chemical modifications and applications.
Eigenschaften
CAS-Nummer |
202812-10-0 |
|---|---|
Molekularformel |
C32H49N3O3 |
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-azido-3,4-bis(phenylmethoxy)octadecan-1-ol |
InChI |
InChI=1S/C32H49N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-31(37-26-28-20-15-13-16-21-28)32(30(25-36)34-35-33)38-27-29-22-17-14-18-23-29/h13-18,20-23,30-32,36H,2-12,19,24-27H2,1H3/t30-,31+,32-/m0/s1 |
InChI-Schlüssel |
YWFWSKZYDDIMOZ-QAXCHELISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


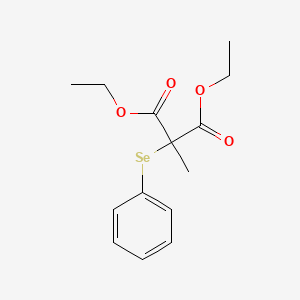
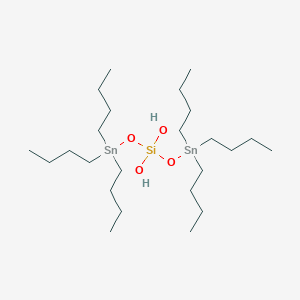
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
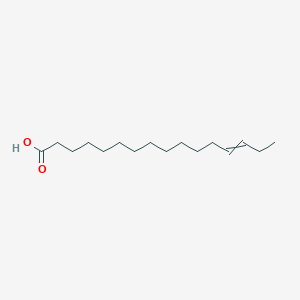
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
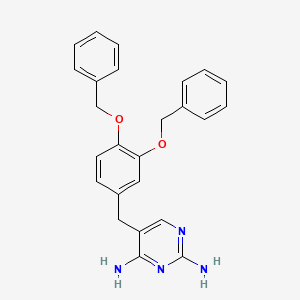
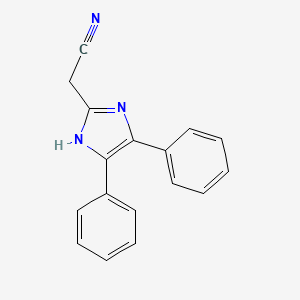
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
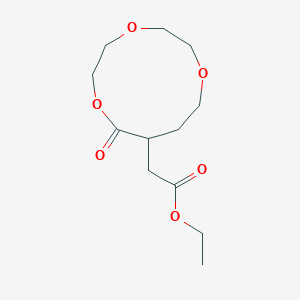
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)

